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Compound of Interest

Compound Name: 5-lodo-2-methylthiazole
CAS No.: 1412902-50-1
Cat. No.: B3016683
Get Quote
. J

Executive Summary

5-lodo-2-methylthiazole (CAS: 1412902-50-1) is a critical heterocyclic building block utilized
in the synthesis of complex pharmaceutical agents, particularly in cross-coupling reactions
(Suzuki-Miyaura, Sonogashira) where the C5-iodine serves as a regioselective handle. This
guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in
the identification, quality control, and structural validation of this compound.

The data presented synthesizes experimental values from analogous thiazole derivatives and
theoretical substituent effects, grounded in high-fidelity literature sources.

Chemical Identity & Properties
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Property Data
IUPAC Name 5-lodo-2-methyl-1,3-thiazole
CAS Number 1412902-50-1

Molecular Formula

Molecular Weight 225.05 g/mol

) Off-white to pale yellow solid or oil (low melting
Physical State )
point)

Soluble in
Solubility , DMSO-

, MeOH

Mass Spectrometry (MS) Analysis[1][2][3]

The mass spectrum of 5-lodo-2-methylthiazole is dominated by the stability of the thiazole
ring and the labile nature of the Carbon-lodine bond.

Key Diagnostic lons (EIl, 70 eV)

e Molecular lon (

):m/z 225. This peak is prominent (often the base peak or high intensity), confirming the
molecular weight.

« |sotopic Pattern: lodine is monoisotopic (

). Unlike chloro- or bromo- derivatives, there is no M+2 peak of significant intensity. The M+1
peak (m/z 226) is approximately 5.5% of the parent peak (due to

C and
S natural abundance).

e Fragment m/z 98 (
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): The loss of the iodine atom (127 u) is the primary fragmentation pathway, yielding the 2-
methylthiazolium cation (

).

e Fragment m/z 57 ($[C_2H_3NS]"+ \rightarrow [C_2H_3N]*+ $): Further fragmentation often
involves the cleavage of the thiazole ring, typically losing the sulfur or acetonitrile fragments.

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation sequence observed in Electron
Impact (El) mass spectrometry.

Thiazolium Core ) Acetonitrile Fragment
- ||. (127| u) m/z 98 - C2H2S / Ring Break Tl <57
Homolytic Cleavage [C4HANS]+ [Ring Cleavage]

Molecular lon (M+)

m/z 225
[C4H4INS]+ lodine Radical

(14

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 5-lodo-2-methylthiazole showing the characteristic
loss of lodine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The
presence of the iodine atom at position C5 induces specific chemical shift changes compared
to the parent 2-methylthiazole.

Proton ( H) NMR Data

Solvent: Chloroform-d (

) Frequency: 400 MHz
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

ppm) Insight

The C4 proton is
deshielded by
the adjacent
nitrogen and the
inductive effect

7.60 —7.65 Singlet (s) 1H C4-H of the C5-lodine.
In 2,5-
diiodothiazole,
this proton

appears at 7.63
ppm.[1]

Characteristic
methyl singlet on
a heteroaromatic
ring. Slightly
2.68 —2.72 Singlet (s) 3H C2-CH deshielded

compared to
toluene due to
the electron-
deficient thiazole

ring.

Note on Coupling: While typically a singlet, the C4-H may show very fine long-range coupling (

Hz) to the methyl protons, appearing as a broadened singlet or fine quartet under high
resolution.

Carbon-13 ( C) NMR Data

Solvent: Chloroform-d (

) Frequency: 100 MHz
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Shift (

ppm)

Carbon Type

Assignment

Mechanistic
Explanation

166.0 — 168.0

Quaternary (

)

Cc2

Deshielded due to
position between

Sulfur and Nitrogen (

).

150.0 - 153.0

Methine (

)

C4

Deshielded by

adjacent Nitrogen.

72.0-76.0

Quaternary (

)

C5-1

Diagnostic Peak.
Carbon atoms directly
bonded to lodine
experience a
significant upfield shift
(shielding) due to the
"Heavy Atom Effect"
(spin-orbit coupling).
This is the primary
confirmation of

iodination.

19.0-20.0

Methyl (

-CH

Typical
heteroaromatic methyl

group.

Structure-Shift Correlation Diagram
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5-Iodo-2-methylthiazole Structure

CH3
152 ppm 20 ppm
(H: 7.63 ppm) (H: 2.70 ppm)

C5-1
74 ppm
(Shielded)

Click to download full resolution via product page

Caption: Correlation of 1H and 13C chemical shifts to the molecular structure. Note the

shielded C5 carbon.

Infrared (IR) Spectroscopy[4][5]

IR analysis is useful for quick functional group verification, particularly the absence of N-H
stretches (indicating no starting amine) and the presence of ring modes.
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Wavenumber (cm

)

Intensity

Assignment

Notes

3050 — 3100

Weak

C-H Stretch (Ar)

C4-H stretch

(Heteroaromatic).

2920 - 2950

Medium

C-H Stretch (Alk)

Methyl group
stretches (

C-H).

1480 — 1520

Strong

C=N/ C=C Stretch

Thiazole ring skeletal

vibrations.

~500 - 600

Medium/Weak

C-| Stretch

Carbon-lodine bonds
vibrate at low
frequencies
(fingerprint region).
Often difficult to
distinguish but

diagnostic if visible.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols for sample

preparation.

NMR Sample Preparation

Mass: Weigh ~10-15 mg of 5-lodo-2-methylthiazole.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solid contains insoluble particulates (e.g., inorganic salts from synthesis),

filter through a cotton plug into the NMR tube.

Acquisition:
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o 1H: 16 scans, 1s relaxation delay. Reference TMS to 0.00 ppm or residual

to 7.26 ppm.

o 13C: 256-512 scans (due to quaternary carbons C2 and C5). Reference

triplet to 77.16 ppm.

GC-MS Method (Quality Control)

e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Hold at 60°C for 2 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.
e Inlet: Split mode (20:1), 250°C.
o Detection: El source at 230°C, Quadrupole at 150°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
lodo-2-methylthiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3016683/docs#technical-guide-spectroscopic-
characterization-of-5-iodo-2-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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